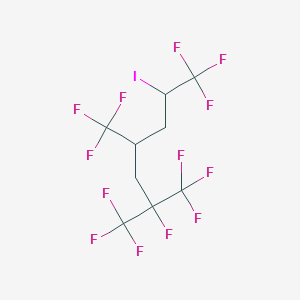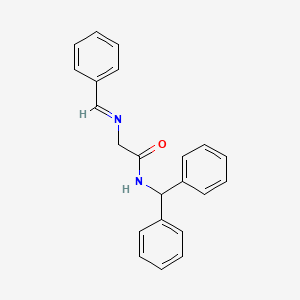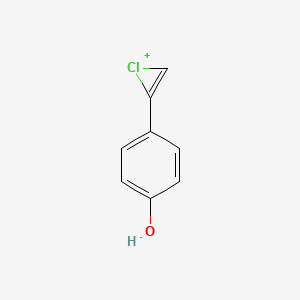![molecular formula C20H22S2 B14193654 9,10-Bis[(ethylsulfanyl)methyl]anthracene CAS No. 881735-79-1](/img/structure/B14193654.png)
9,10-Bis[(ethylsulfanyl)methyl]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis[(ethylsulfanyl)methyl]anthracene is a chemical compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of ethylsulfanyl groups in this compound enhances its solubility and modifies its electronic properties, making it a valuable material for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(ethylsulfanyl)methyl]anthracene typically involves the reaction of 9,10-dibromoanthracene with ethylthiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylsulfanyl groups. The reaction conditions often include the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a strong base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
9,10-Bis[(ethylsulfanyl)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding hydrocarbon by removing the ethylsulfanyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles such as amines or alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 9,10-dimethylanthracene.
Substitution: 9,10-bis[(substituted)methyl]anthracene derivatives.
科学的研究の応用
9,10-Bis[(ethylsulfanyl)methyl]anthracene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives with tailored properties for specific applications.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of organic electronic devices, such as OLEDs and OPVs, due to its excellent photophysical properties.
作用機序
The mechanism by which 9,10-Bis[(ethylsulfanyl)methyl]anthracene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photophysical and photochemical processes, such as fluorescence and the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as targeting cellular components in photodynamic therapy or interacting with other materials in electronic devices.
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Bis(4-methoxyphenyl)anthracene: Exhibits excellent thermal stability and blue emission, making it suitable for OLED applications.
9,10-Bis(4-formylphenyl)anthracene: Used in the synthesis of other anthracene derivatives through further functionalization.
Uniqueness
9,10-Bis[(ethylsulfanyl)methyl]anthracene is unique due to the presence of ethylsulfanyl groups, which enhance its solubility and modify its electronic properties. This makes it a versatile compound for various applications, particularly in organic electronics and photodynamic therapy.
特性
CAS番号 |
881735-79-1 |
|---|---|
分子式 |
C20H22S2 |
分子量 |
326.5 g/mol |
IUPAC名 |
9,10-bis(ethylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C20H22S2/c1-3-21-13-19-15-9-5-7-11-17(15)20(14-22-4-2)18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3 |
InChIキー |
VGDZSXRMPMRRSK-UHFFFAOYSA-N |
正規SMILES |
CCSCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CSCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)

![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)

![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
